molecular formula C20H20N6O B12387864 N-ethyl-2-(1H-indol-4-ylmethyl)-6-(1-methyltriazol-4-yl)pyridine-4-carboxamide

N-ethyl-2-(1H-indol-4-ylmethyl)-6-(1-methyltriazol-4-yl)pyridine-4-carboxamide

Cat. No.: B12387864
M. Wt: 360.4 g/mol
InChI Key: MMMRGZLSUKMQOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-ethyl-2-(1H-indol-4-ylmethyl)-6-(1-methyltriazol-4-yl)pyridine-4-carboxamide” is a synthetic organic compound that features a complex molecular structure. It contains an indole moiety, a triazole ring, and a pyridine carboxamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-(1H-indol-4-ylmethyl)-6-(1-methyltriazol-4-yl)pyridine-4-carboxamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Indole Moiety: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis.

    Introduction of the Triazole Ring: The triazole ring can be introduced via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition.

    Formation of the Pyridine Carboxamide:

    Final Assembly: The final compound can be assembled by coupling the indole, triazole, and pyridine carboxamide intermediates under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(1H-indol-4-ylmethyl)-6-(1-methyltriazol-4-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Cl2, Br2) or nucleophiles (e.g., NH3, OH-) can be employed under suitable conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Medicine: Potential use in drug development for treating diseases.

    Industry: Applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-ethyl-2-(1H-indol-4-ylmethyl)-6-(1-methyltriazol-4-yl)pyridine-4-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins to exert their effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-ethyl-2-(1H-indol-4-ylmethyl)-6-(1-methyltriazol-4-yl)pyridine-4-carboxamide: can be compared with other indole, triazole, and pyridine derivatives.

    Indole Derivatives: Compounds like tryptamine and serotonin.

    Triazole Derivatives: Compounds such as fluconazole and itraconazole.

    Pyridine Derivatives: Compounds like nicotinamide and pyridoxine.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C20H20N6O

Molecular Weight

360.4 g/mol

IUPAC Name

N-ethyl-2-(1H-indol-4-ylmethyl)-6-(1-methyltriazol-4-yl)pyridine-4-carboxamide

InChI

InChI=1S/C20H20N6O/c1-3-21-20(27)14-10-15(23-18(11-14)19-12-26(2)25-24-19)9-13-5-4-6-17-16(13)7-8-22-17/h4-8,10-12,22H,3,9H2,1-2H3,(H,21,27)

InChI Key

MMMRGZLSUKMQOD-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC(=NC(=C1)C2=CN(N=N2)C)CC3=C4C=CNC4=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.